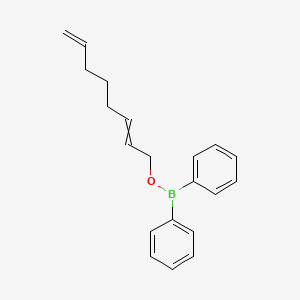

Octa-2,7-dien-1-YL diphenylborinate

Description

Octa-2,7-dien-1-yl diphenylborinate is an organoboron compound characterized by a conjugated dienyl backbone (C₈H₁₂) and a diphenylborinate ester group. This structure confers unique reactivity, particularly in cross-coupling reactions and catalysis, due to the boron atom’s Lewis acidity and the dienyl system’s capacity for conjugation or cycloaddition.

Properties

CAS No. |

67539-13-3 |

|---|---|

Molecular Formula |

C20H23BO |

Molecular Weight |

290.2 g/mol |

IUPAC Name |

octa-2,7-dienoxy(diphenyl)borane |

InChI |

InChI=1S/C20H23BO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,6-17H,1,3-5,18H2 |

InChI Key |

SXNIXEHOAOOPHS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-2,7-dien-1-yl diphenylborinate typically involves the reaction of diphenylborinic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the borinate ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the reaction of diphenylborinic acid with octa-2,7-dien-1-ol in a solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Substitution: It can participate in substitution reactions where the octa-2,7-dien-1-yl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.

Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted borinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octa-2,7-dien-1-yl diphenylborinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-boron bonds.

Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It finds applications in the production of polymers and advanced materials due to its unique reactivity and stability

Mechanism of Action

The mechanism by which octa-2,7-dien-1-yl diphenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and the activation of adjacent functional groups, leading to enhanced reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Key Findings :

- Reactivity : The iodine atom in 4g enhances electrophilicity, favoring Suzuki-Miyaura couplings, whereas the diphenylborinate group in the target compound may facilitate transmetalation in catalytic cycles.

- Steric Effects : Bulky substituents (e.g., trimethylsilyl in 4e) reduce yields (70% vs. 4g’s 82%), suggesting that the diphenylborinate’s moderate steric demand could balance reactivity and stability .

- Spectroscopic Profiles : All analogs show distinct ¹H NMR signals for olefinic protons (δ 5.2–6.1 ppm) and carbonyl groups (δ 165–170 ppm in ¹³C NMR), with IR confirming ester C=O stretches (~1720 cm⁻¹). Boron-containing analogs would exhibit additional B–O or B–C vibrations (~1350 cm⁻¹) .

Natural Dienyl Compounds

Natural products with dienyl chains, such as 3-((4Z,7Z)-Heptadeca-4,7-dien-1-yl)phenol (18.73% in H. cochinchinensis aerial parts) and linalool (28.42% in rhizomes), highlight divergent applications (Table 2) :

| Compound | Source | Key Functional Groups | Biological/Industrial Role |

|---|---|---|---|

| 3-((4Z,7Z)-Heptadeca-4,7-dien-1-yl)phenol | Plant extract | Phenol, dienyl | Antioxidant, antimicrobial |

| Linalool | Plant extract | Terpene alcohol | Fragrance, anti-inflammatory |

| Octa-2,7-dien-1-yl diphenylborinate | Synthetic | Boron ester, dienyl | Catalysis, material science |

Key Findings :

- Chain Length: Natural dienyls (e.g., C₁₇ in heptadecadienylphenol) exhibit higher hydrophobicity than synthetic C₈ analogs, affecting solubility and bioactivity.

- Functionality: Phenolic groups in natural compounds confer radical-scavenging activity, whereas boron esters enable synthetic utility in polymer chemistry or medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.